Cas no 2235-46-3 (N,N-Diethylacetoacetamide)

N,N-Diethylacetoacetamide 化学的及び物理的性質
名前と識別子
-
- N,N-Diethylacetoacetamide
- N,N-diethyl-3-oxobutanamide
- N.N-Diethylacetoacetamide
- 1-(N,N-diethylcarbamyl)-2-propanone
- ACETOACETAMIDE,N,N-DIETHYL
- acetoacetic acid diethylamide
- acetoacetic acid N,N-diethylamide
- Butanamide,N,N-diethyl-3-oxo
- DEAA
- Diethylacetoacetamide
- N,N-Diethyl-3-oxobutyramide
- N,N-diethylacetoacetoamide
- N,N-Diethylacetylacetamide
- N,N-Diethylacetylacetic acid amide
- N,N-diethyl-acetylacetic amide
- N-Acetoacetyldiethylamine
- Butanamide, N,N-diethyl-3-oxo-
- 1-(Diethylcarbamoyl)-2-propanone
- Acetoacetdiethylamide
- Diethylamid kyseliny acetoctove
- Diethylamid kyseliny acetoctove [Czech]
- NTMXFHGYWJIAAE-UHFFFAOYSA-N
- LG9561531V
-
- MDL: MFCD00026728
- インチ: 1S/C8H15NO2/c1-4-9(5-2)8(11)6-7(3)10/h4-6H2,1-3H3
- InChIKey: NTMXFHGYWJIAAE-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])C(C([H])([H])[H])=O)N(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H]
- BRN: 0636486
計算された属性
- せいみつぶんしりょう: 157.11000
- どういたいしつりょう: 157.11
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- ひょうめんでんか: 0
- 互変異性体の数: 5
- トポロジー分子極性表面積: 37.4
じっけんとくせい
- 色と性状: 黄色または茶色の液体
- 密度みつど: 0.994 g/mL at 20 °C(lit.)
- ゆうかいてん: -73 °C
- ふってん: 116°C/12mmHg(lit.)
- フラッシュポイント: 華氏温度:201.2°f
摂氏度:94°c - 屈折率: 1.471
- PH値: 5-7 (10g/l, H2O, 20℃)
- PSA: 37.38000
- LogP: 0.83390
- ようかいせい: 完全に混合可能
N,N-Diethylacetoacetamide セキュリティ情報
- ヒント:に警告
- 危害声明: H303-H316
- 警告文: P312-P332+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- RTECS番号:AK4025000
- TSCA:Yes
- 爆発限界値(explosive limit):1%(V)
- セキュリティ用語:S24/25
N,N-Diethylacetoacetamide 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
N,N-Diethylacetoacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-0789-0.5g |
N,N-Diethylacetoacetamide |
2235-46-3 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
Enamine | EN300-20177-0.05g |
N,N-diethyl-3-oxobutanamide |
2235-46-3 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1143693-500g |
N,N-Diethylacetoacetamide |
2235-46-3 | 97% | 500g |
¥2293 | 2023-04-14 | |
Enamine | EN300-20177-0.5g |
N,N-diethyl-3-oxobutanamide |
2235-46-3 | 95% | 0.5g |
$19.0 | 2023-09-16 | |
Enamine | EN300-20177-1.0g |
N,N-diethyl-3-oxobutanamide |
2235-46-3 | 95% | 1g |
$24.0 | 2023-05-03 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N14390-500g |
N,N-Diethylacetoacetamide |
2235-46-3 | 500g |
¥1676.0 | 2021-09-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-357395A-250 g |
N,N-Diethylacetoacetamide, |
2235-46-3 | 250g |
¥707.00 | 2023-07-10 | ||
Enamine | EN300-20177-0.1g |
N,N-diethyl-3-oxobutanamide |
2235-46-3 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
Chemenu | CM395167-500g |
N,N-Diethylacetoacetamide |
2235-46-3 | 95%+ | 500g |
$257 | 2024-07-28 | |
Enamine | EN300-20177-10.0g |
N,N-diethyl-3-oxobutanamide |
2235-46-3 | 95% | 10g |
$27.0 | 2023-05-03 |
N,N-Diethylacetoacetamide 関連文献
-
Ning-Yu Huang,Jian-Qiang Shen,Zi-Ming Ye,Wei-Xiong Zhang,Pei-Qin Liao,Xiao-Ming Chen Chem. Sci. 2019 10 9859
-
Atash V. Gurbanov,Maxim L. Kuznetsov,Svetlana D. Demukhamedova,Irada N. Alieva,Niftali M. Godjaev,Fedor I. Zubkov,Kamran T. Mahmudov,Armando J. L. Pombeiro CrystEngComm 2020 22 628
-
Shah Imtiaz,Jahangir Ahmad war,Syqa Banoo,Sarfaraz khan RSC Adv. 2021 11 11083
-
4. Synthesis of 2-hydroxymalonic acid derivatives via tandem oxidation and rearrangement by photo organic catalysisAkifumi Okada,Yoshitomo Nagasawa,Tomoaki Yamaguchi,Eiji Yamaguchi,Norihiro Tada,Tsuyoshi Miura,Akichika Itoh RSC Adv. 2016 6 42596
-
Jie Yang,Jia-Neng Tan,Yanlong Gu Green Chem. 2012 14 3304
-
Urmila Patil,Manuela Winter,Hans-Werner Becker,Anjana Devi J. Mater. Chem. 2003 13 2177
-
Irwan Iskandar Roslan,Kian-Hong Ng,Stephan Jaenicke,Gaik-Khuan Chuah Catal. Sci. Technol. 2019 9 1528
-
Anirban Sarkar,Sougata Santra,Shrishnu Kumar Kundu,Alakananda Hajra,Grigory V. Zyryanov,Oleg N. Chupakhin,Valery N. Charushin,Adinath Majee Green Chem. 2016 18 4475
N,N-Diethylacetoacetamideに関する追加情報
Recent Advances in the Application of N,N-Diethylacetoacetamide (CAS: 2235-46-3) in Chemical Biology and Pharmaceutical Research
N,N-Diethylacetoacetamide (CAS: 2235-46-3) is a versatile chemical compound widely used in organic synthesis, pharmaceutical development, and chemical biology research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, including antimicrobial agents, anticancer drugs, and enzyme inhibitors. This research brief aims to summarize the latest findings on the applications and mechanistic insights of N,N-Diethylacetoacetamide, providing a comprehensive overview for researchers in the field.
One of the most notable advancements involves the use of N,N-Diethylacetoacetamide in the synthesis of novel β-lactam derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound serves as a crucial precursor for the development of antibiotics with enhanced activity against multidrug-resistant bacterial strains. The researchers employed a multi-step synthetic route, leveraging the reactivity of the carbonyl and amide groups in N,N-Diethylacetoacetamide to achieve high yields and selectivity.
In addition to its role in antibiotic development, N,N-Diethylacetoacetamide has been investigated for its potential in cancer therapy. A recent preprint on bioRxiv revealed that derivatives of this compound exhibit promising inhibitory effects on histone deacetylases (HDACs), a class of enzymes implicated in tumor progression. The study utilized molecular docking and in vitro assays to identify the optimal structural modifications for maximizing HDAC inhibition while minimizing off-target effects.
Another emerging application of N,N-Diethylacetoacetamide is in the field of prodrug design. Researchers have explored its utility as a masking group for improving the pharmacokinetic properties of poorly soluble drugs. For instance, a 2022 publication in European Journal of Pharmaceutical Sciences reported the successful conjugation of N,N-Diethylacetoacetamide to a model anticancer drug, resulting in enhanced bioavailability and reduced systemic toxicity in preclinical models.
Mechanistic studies have also shed light on the compound's interactions with biological targets. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, have been employed to elucidate the binding modes of N,N-Diethylacetoacetamide-derived inhibitors with their respective enzymes. These structural insights are invaluable for the rational design of next-generation therapeutics.
Despite these promising developments, challenges remain in optimizing the synthesis and scalability of N,N-Diethylacetoacetamide-based compounds. Recent patents filed by major pharmaceutical companies indicate ongoing efforts to address these issues through innovative catalytic methods and green chemistry approaches. For example, a 2023 patent application describes a solvent-free synthesis of N,N-Diethylacetoacetamide derivatives using microwave-assisted techniques, which significantly reduces reaction times and waste generation.
In conclusion, N,N-Diethylacetoacetamide (CAS: 2235-46-3) continues to be a valuable building block in chemical biology and pharmaceutical research. Its diverse applications, ranging from antibiotic development to prodrug design, underscore its importance in modern drug discovery. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its potential in emerging therapeutic areas such as neurodegenerative diseases and metabolic disorders.
2235-46-3 (N,N-Diethylacetoacetamide) 関連製品
- 2044-64-6(N,N-dimethyl-3-oxobutanamide)
- 959241-20-4(1-Butyrylpiperidin-4-one)
- 10138-46-2(N-Ethyl-3-oxobutanamide)
- 1225543-04-3(4-(1-Bromopropan-2-yl)-1-fluoro-2-methylbenzene)
- 773871-79-7([1,1'-Biphenyl]-3-methanol,4'-fluoro-)
- 1491687-51-4((3-tert-butyl-1H-pyrazol-4-yl)methyl(methyl)amine)
- 1803590-83-1(imidazo[1,2-a]pyrimidin-6-ylmethanamine;dihydrochloride)
- 2680620-42-0(ethyl 2-(4-bromo-3-chlorophenyl)-2-{(tert-butoxy)carbonylamino}acetate)
- 1270097-85-2(4-(4-Chlorophenyl)-L-phenylalanine)
- 2207-96-7(Methyl (E)-2-Phenyldiazene-1-carboxylate)



